2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid is a chemical compound with the molecular formula C10H12ClN3O3 and a molecular weight of 257.67 g/mol. This compound is known for its distinctive structure, which includes a chloro-substituted methoxyphenyl group linked to sarcosine via an azo bond.
Vorbereitungsmethoden
The synthesis of 2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid typically involves the diazotization of 5-chloro-2-methoxyaniline followed by coupling with sarcosine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bond . Industrial production methods may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters.
Analyse Chemischer Reaktionen
2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes and pigments due to its azo structure, which imparts vibrant colors.
Wirkmechanismus
The mechanism of action of 2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid involves its interaction with specific molecular targets. The azo bond can undergo reduction to form amines, which may interact with biological molecules. The compound’s effects are mediated through pathways involving electron transfer and molecular binding .
Vergleich Mit ähnlichen Verbindungen
2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid can be compared with other azo compounds such as:
N-(5-Chloro-2-methoxyphenyl)benzamide: Similar in structure but with a benzamide group instead of sarcosine.
N-(5-Chloro-2-methoxyphenyl)-2-methylbenzamide: Another related compound with a methylbenzamide group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of the azo bond and sarcosine, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
120-04-7 |
---|---|
Molekularformel |
C10H12ClN3O3 |
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
2-[[(5-chloro-2-methoxyphenyl)diazenyl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H12ClN3O3/c1-14(6-10(15)16)13-12-8-5-7(11)3-4-9(8)17-2/h3-5H,6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
GTGAPSOELDTFTP-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)N=NC1=C(C=CC(=C1)Cl)OC |
Kanonische SMILES |
CN(CC(=O)O)N=NC1=C(C=CC(=C1)Cl)OC |
120-04-7 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.